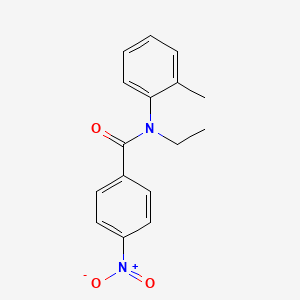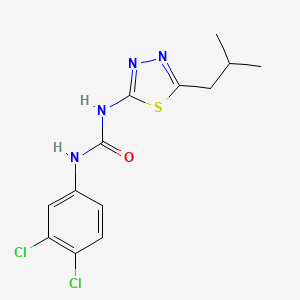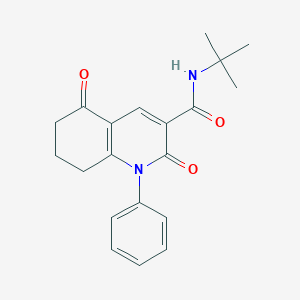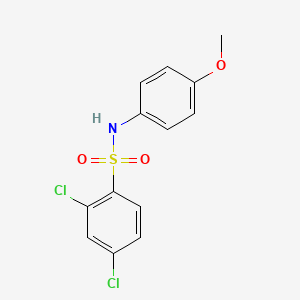![molecular formula C21H26N2O2 B5749253 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5749253.png)
1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine, also known as DMPP, is a chemical compound that belongs to the class of piperazine derivatives. DMPP has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine is not fully understood. However, it is believed that 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and noradrenaline. 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has also been found to enhance the activity of GABAergic neurotransmission, which is responsible for inhibiting neuronal activity.
Biochemical and Physiological Effects
1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been shown to have significant effects on various biochemical and physiological processes. Studies have shown that 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine can increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. Furthermore, 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been shown to increase the levels of antioxidant enzymes, which protect cells from oxidative stress.
実験室実験の利点と制限
1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine is also stable and has a long shelf life. However, 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer. 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine also has poor bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research and development of 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine. One potential direction is to investigate the use of 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Another direction is to explore the use of 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine in the treatment of drug addiction and withdrawal. Furthermore, the development of new methods for improving the solubility and bioavailability of 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine could enhance its therapeutic potential.
Conclusion
In conclusion, 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine is a promising compound with significant potential for drug development. Its pharmacological properties and mechanism of action make it a promising candidate for the treatment of various neurological and psychiatric disorders. Future research should focus on exploring the full therapeutic potential of 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine and developing new methods for improving its solubility and bioavailability.
合成法
1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine can be synthesized through various methods, including the reaction of 1-(2,3-dimethylphenyl)piperazine with p-anisoyl chloride in the presence of a base catalyst. Another method involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 4-methoxybenzoyl chloride in the presence of a base catalyst. The yield of 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine obtained through these methods is typically high, making them suitable for large-scale production.
科学的研究の応用
1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been found to exhibit various pharmacological properties, making it a promising candidate for drug development. Studies have shown that 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has anxiolytic, antidepressant, and antinociceptive effects. 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has also been found to be effective in treating neuropathic pain, Parkinson's disease, and schizophrenia. Furthermore, 1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been shown to have potential as an anti-inflammatory agent.
特性
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-5-4-6-20(17(16)2)22-11-13-23(14-12-22)21(24)15-18-7-9-19(25-3)10-8-18/h4-10H,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBGGDXITUGKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-naphthyl)acetamide](/img/structure/B5749190.png)
![methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5749191.png)
![2-[4-(4-fluorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5749203.png)

![3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5749219.png)



![N-(4-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5749254.png)

![4-chloro-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5749272.png)
